cis-13-Octadecenoic acid
Overview
Description
Cis-13-Octadecenoic acid is a specific isomer of octadecenoic acid, which is a type of unsaturated fatty acid. Its structure and properties have been studied in the context of synthesis, molecular behavior, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis of cis-13-Octadecenoic acid and its isomers involves various chemical methods. For instance, the synthesis of cis- and trans-octadecenoic acids has been achieved through methods ensuring clear structural identification, highlighting the chemical versatility and reactivity of these compounds (Fusari, Greenlee, & Brown, 1951).
Molecular Structure Analysis
The molecular structure of cis-13-Octadecenoic acid and related compounds has been thoroughly analyzed, including studies on their diastereomeric forms and how molecular structure influences their physical and chemical properties (Van Os Cornelis P.A et al., 1982).
Chemical Reactions and Properties
Research into the chemical reactions of cis-13-Octadecenoic acid has revealed its involvement in various biochemical processes, including the formation of complex reaction products with other compounds. These studies also explore the stereospecificity and source of hydrogen in the biohydrogenation of unsaturated fatty acids (Rosenfeld & Tove, 1971).
Physical Properties Analysis
The physical properties of cis-13-Octadecenoic acid, such as melting points and spectral features, are crucial for its identification and characterization. These properties vary significantly among the cis- and trans-isomers and are influenced by the position of the unsaturation in the fatty acid chain (Gunstone & Ismail, 1967).
Chemical Properties Analysis
The chemical properties of cis-13-Octadecenoic acid, including its reactivity and interactions with other molecules, have been extensively studied. Research has shown that the configuration and position of the double bond significantly affect its chemical behavior and interaction with enzymes in biological systems (Kemp, Lander, & Gunstone, 1984).
Scientific Research Applications
Biohydrogenation and Stereospecificity : The biohydrogenation of fatty acids like cis-13-Octadecenoic acid by microorganisms results in the formation of other fatty acid isomers. This process is stereospecific and involves the addition of hydrogen and hydride ions, which could have implications for understanding fatty acid metabolism and its applications in food science and microbiology (Rosenfeld & Tove, 1971).
Absorption and Distribution in Human Plasma Lipids : A study comparing the absorption and distribution of cis- and trans-13-Octadecenoic acid in human plasma lipids found that these fatty acids are selectively excluded from plasma lipids compared to cis-9-Octadecenoic acid. This selective absorption could be relevant for nutritional science and the study of lipid metabolism (Emken et al., 1983).
Hydroxy Fatty Acid Production : A specific strain of lactic acid bacteria was found to be capable of converting linoleic acid to hydroxy fatty acids, including 13-hydroxy-cis-9-Octadecenoic acid. This finding is significant for the production of polymer substrates and functional foods, highlighting the potential of microbial processes in producing valuable fatty acid derivatives (Takeuchi et al., 2013).
Oxidation and Metabolism Studies : Various studies have looked into the oxidation and metabolism of cis-13-Octadecenoic acid and related compounds, revealing complex biochemical pathways. These studies contribute to a better understanding of lipid oxidation mechanisms, which are crucial in fields like food science, biochemistry, and pharmacology (Dix & Marnett, 1985).
Structural Analysis and Synthesis : Research into the structural analysis and synthesis of fatty acids, including cis-13-Octadecenoic acid, provides insights into their chemical properties. This information is vital for the development of industrial applications such as in the production of bio-based materials and chemicals (Van Os Cornelis et al., 1982).
Safety And Hazards
properties
IUPAC Name |
(Z)-octadec-13-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLSHRIFPDGQB-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312948 | |
Record name | cis-13-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (Z)-13-Octadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis-13-Octadecenoic acid | |
CAS RN |
13126-39-1 | |
Record name | cis-13-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13126-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-13-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (13Z)-octadec-13-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-13-Octadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
26.5 - 27 °C | |
Record name | (Z)-13-Octadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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